methyl2-amino-5-methyl-1,3-thiazole-4-carboxylatehydrobromide
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Overview
Description
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many medicinally relevant molecules . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of appropriate thiazole derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or disrupting fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide (CAS Number: 63257-03-4) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₆H₈N₂O₂S
- Molecular Weight : 172.2 g/mol
- CAS Number : 63257-03-4
1. Antioxidant Activity
Research has indicated that derivatives of thiazole compounds, including methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, exhibit significant antioxidant properties. A study evaluated several derivatives for their ability to scavenge free radicals using various assays:
Compound | DPPH IC50 (μg/mL) | Hydroxyl Radical Scavenging IC50 (μg/mL) | Superoxide Radical Scavenging IC50 (μg/mL) |
---|---|---|---|
6a | 17.9 | 18.0 | Not reported |
6e | 18.0 | Not reported | Not reported |
6c | Not reported | Not reported | Not reported |
These results demonstrate that certain derivatives show promising radical scavenging potential, which is essential for preventing oxidative stress-related diseases .
2. Anticancer Activity
The compound has been studied for its potential role in cancer therapy. Inhibition of cyclin-dependent kinases (CDKs) is a significant mechanism in the treatment of hyperproliferative diseases such as cancer. Methyl thiazole derivatives have been investigated as potential CDK inhibitors, which could lead to cell cycle arrest in cancer cells:
- Mechanism : Inhibition of CDK activity can prevent the progression of the cell cycle, particularly at the G1-S and G2-M transitions.
- Case Studies : Various studies have highlighted the efficacy of thiazole derivatives in reducing tumor growth in preclinical models .
3. Neuroprotective Effects
Methyl thiazole compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of kinases involved in neuronal development and pathology suggests a therapeutic avenue for these conditions:
Properties
IUPAC Name |
methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-3-4(5(9)10-2)8-6(7)11-3;/h1-2H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYQMOYHTUQLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-21-6 |
Source
|
Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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